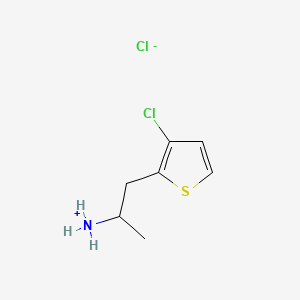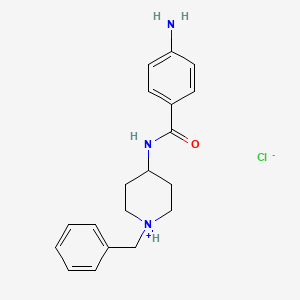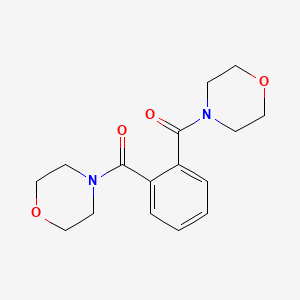
Cystine, N,N'-bis(hydrocinnamoyl)-, dipotassium salt, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is a synthetic derivative of cystine, an oxidized dimer of the amino acid cysteine. This compound is characterized by the presence of hydrocinnamoyl groups attached to the cystine molecule, and it is commonly used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- typically involves the reaction of L-cystine with hydrocinnamic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dipotassium salt form is achieved by neutralizing the reaction mixture with potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The hydrocinnamoyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various cystine derivatives with modified functional groups, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability due to its disulfide bonds.
Medicine: Investigated for its potential anti-cancer properties and its role in reducing oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Wirkmechanismus
The compound exerts its effects primarily through the formation and reduction of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and other biomolecules. The hydrocinnamoyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cystine: The parent compound, which lacks the hydrocinnamoyl groups.
N-acetylcysteine: A derivative of cysteine with acetyl groups, commonly used as a mucolytic agent.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Uniqueness
Cystine, N,N’-bis(hydrocinnamoyl)-, dipotassium salt, L- is unique due to the presence of hydrocinnamoyl groups, which enhance its stability and reactivity compared to other cystine derivatives. This makes it particularly useful in applications requiring robust and stable disulfide bonds .
Eigenschaften
CAS-Nummer |
65375-71-5 |
|---|---|
Molekularformel |
C24H26K2N2O6S2 |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
dipotassium;(2R)-3-[[(2R)-2-carboxylato-2-(3-phenylpropanoylamino)ethyl]disulfanyl]-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C24H28N2O6S2.2K/c27-21(13-11-17-7-3-1-4-8-17)25-19(23(29)30)15-33-34-16-20(24(31)32)26-22(28)14-12-18-9-5-2-6-10-18;;/h1-10,19-20H,11-16H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t19-,20-;;/m0../s1 |
InChI-Schlüssel |
WYDLEMGNLRZCCC-TULUPMBKSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC2=CC=CC=C2)C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sarhamnolosid [German]](/img/structure/B13769271.png)







![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)


![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)

